

Correlating plasma Phenylacetylglutamine with clinical outcomes in stroke patients

Author: BenchChem Technical Support Team. Date: December 2025

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Plasma Phenylacetylglutamine: A Potential Prognostic Biomarker in Ischemic Stroke

A Comparative Guide for Researchers and Drug Development Professionals

The gut microbiome's influence on human health and disease is a rapidly expanding field of research. Recent attention has been given to the role of gut-derived metabolites in cardiovascular diseases, including stroke. One such metabolite, Phenylacetylglutamine (PAG), has emerged as a potential prognostic biomarker in patients who have experienced an ischemic stroke. This guide provides a comparative analysis of key studies investigating the correlation between plasma PAG levels and clinical outcomes in stroke patients, supplemented with detailed experimental protocols and an overview of the proposed signaling pathways.

Comparative Analysis of Clinical Studies

Two major studies provide significant insights into the prognostic value of PAG in ischemic stroke. The first is a large, multicenter prospective study by He et al. (2024) derived from the China Antihypertensive Trial in Acute Ischemic Stroke (CATIS). The second is a two-stage metabolomic study that identified and validated PAG as a biomarker for unfavorable outcomes. For clarity, we will refer to these as the "CATIS Sub-study" and the "Metabolomic Biomarker Study," respectively.



Table 1: Comparison of Study Designs and Patient

Cohorts CATIS Sub-study (He et al., **Metabolomic Biomarker Feature** 2024) Study Two-stage (discovery and Multicenter prospective cohort Study Design validation) metabolomic study analysis Discovery: 150 ischemic stroke 3,564 Chinese patients with patients, 50 healthy controls. Patient Population ischemic stroke Validation: 751 ischemic stroke patients, 200 healthy controls Composite of death or major Unfavorable functional **Primary Outcome** disability (mRS 3-6) at 3 outcome (mRS 3-6) at 3 months months Major disability, death, and **Secondary Outcomes** Stroke severity (NIHSS score) vascular events

Table 2: Key Quantitative Findings on the Association of Plasma PAG with Clinical Outcomes



Finding	CATIS Sub-study (He et al., 2024)	Metabolomic Biomarker Study
Primary Outcome Association	For every 500 ng/mL increase in PAG, there was a 7% increased risk of the primary outcome (death or major disability).[1]	Patients with unfavorable outcomes had significantly higher median PAG levels (2.5 µmol/L vs. 1.9 µmol/L).[2]
Odds Ratios (Highest vs. Lowest PAG Levels)	OR of 1.62 for the primary outcome in the highest vs. lowest quartile of PAG.[1][3]	OR of 2.286 for unfavorable short-term outcomes in the highest vs. lowest tertile of PAG.[2]
Association with Death	HR of 2.59 for death in the highest vs. lowest quartile of PAG.[1][3]	Not explicitly reported as a primary or secondary outcome.
Association with Stroke Severity	Not a primary focus, but higher PAG levels were associated with a worse distribution of mRS scores.[1]	Patients with moderate-severe stroke (NIHSS >5) had higher PAG levels than those with mild stroke (2.3 μmol/L vs. 1.9 μmol/L).[2]
Cognitive Impairment	An ancillary study of CATIS found that higher PAG was associated with an increased odds of post-stroke cognitive impairment.[4]	Not reported.

Experimental Protocols Measurement of Plasma Phenylacetylglutamine (LC-MS/MS)

The quantitative analysis of PAG in plasma is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Sample Preparation:



- Blood samples are collected in EDTA-containing tubes.
- Plasma is separated by centrifugation.
- For analysis, plasma proteins are precipitated by adding a solvent like methanol.
- An internal standard (e.g., deuterated PAG, PAGIn-d5) is added to the sample for accurate quantification.[5]
- The mixture is vortexed and centrifuged to pellet the precipitated proteins.
- The supernatant, containing the metabolites, is transferred for analysis.
- 2. Liquid Chromatography:
- The supernatant is injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
- Separation is achieved on a reverse-phase column (e.g., C18).
- A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile with formic acid) is used to separate PAG from other plasma components.
- 3. Mass Spectrometry:
- The eluent from the LC system is introduced into a tandem mass spectrometer.
- Electrospray ionization (ESI) in positive or negative ion mode is used to ionize the PAG molecules.
- The mass spectrometer is operated in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify PAG and its internal standard based on their unique precursor-to-product ion transitions.[6]

Assessment of Clinical Outcomes

1. Modified Rankin Scale (mRS):



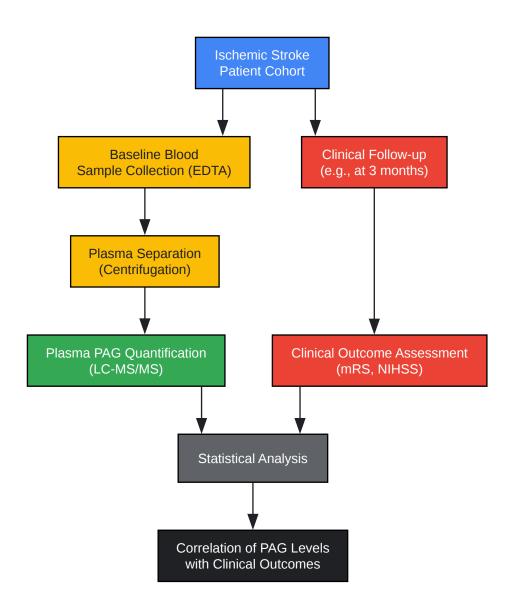
- The mRS is a 7-point scale (0-6) used to measure the degree of disability or dependence in the daily activities of people who have had a stroke.[7][8][9]
- Scores are defined as follows:
 - o 0: No symptoms.
 - 1: No significant disability; able to carry out all usual activities.
 - 2: Slight disability; unable to carry out all previous activities but able to look after own affairs without assistance.
 - 3: Moderate disability; requires some help but able to walk without assistance.
 - 4: Moderately severe disability; unable to walk without assistance and unable to attend to own bodily needs without assistance.
 - 5: Severe disability; bedridden, incontinent, and requires constant nursing care.
 - 6: Dead.[7]
- An "unfavorable outcome" is often defined as an mRS score of 3-6.[1][2]
- 2. National Institutes of Health Stroke Scale (NIHSS):
- The NIHSS is a 15-item neurologic examination stroke scale used to evaluate the severity of an acute stroke.
- Scores range from 0 to 42, with higher scores indicating greater stroke severity.
- A common categorization is:
 - o 0-5: Mild stroke
 - >5: Moderate to severe stroke[2]

Signaling Pathways and Mechanism of Action



PAG is a metabolite derived from the gut microbial breakdown of the amino acid phenylalanine. [10] The proposed mechanism linking elevated PAG to adverse stroke outcomes involves its pro-thrombotic effects.





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- To cite this document: BenchChem. [Correlating plasma Phenylacetylglutamine with clinical outcomes in stroke patients]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b028696#correlating-plasma-phenylacetylglutaminewith-clinical-outcomes-in-stroke-patients]

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